
Binodenoson
概要
説明
ビノデノソンは、心臓の血流増加に重要な役割を果たすアデノシンA2A受容体を特異的に標的とする薬理学的ストレス剤です。 この化合物は、主に冠動脈疾患の診断に用いられる心臓薬理学的ストレスSPECTイメージングで使用されます .
準備方法
ビノデノソンの合成には、ヒドラジノアデノシン誘導体の形成が含まれます。 合成経路には、通常、アデノシンとシクロヘキシルメチレンヒドラジンを特定の条件下で反応させてビノデノソンを生成することが含まれます . ビノデノソンの工業的生産方法は広く文書化されていませんが、大規模生産向けに最適化された同様の合成経路が含まれる可能性があります。
化学反応の分析
ビノデノソンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、分子の官能基を変化させる可能性があり、薬理学的特性に影響を与える可能性があります。
還元: この反応は、ヒドラジノ基を変換し、化合物の活性を影響を与える可能性があります。
置換: 置換反応の一般的な試薬には、ハロゲンやその他の求核剤が含まれ、これらは分子内の特定の原子または基を置換できます.
科学研究の応用
ビノデノソンには、いくつかの科学研究の応用があります。
科学的研究の応用
Binodenoson is a selective adenosine A2A receptor agonist being investigated for use in cardiac imaging . It functions as a pharmacologic stress agent to diagnose coronary artery disease . Unlike non-selective adenosine receptor agonists, this compound selectively targets the A2A receptor, which is responsible for increasing cardiac blood flow .
Scientific Research Applications
This compound is primarily used in cardiac pharmacologic stress single photon emission computed tomographic (SPECT) imaging . During a SPECT scan, this compound helps to identify areas of the heart that are not receiving enough blood and oxygen .
Clinical Trials
This compound has undergone phase 3 clinical trials for coronary artery disease diagnostic . Studies have been conducted to compare this compound to adenosine in assessing cardiac ischemia . Exact categorical agreement in the extent and severity of reversible perfusion defects ranged from 79% to 87%, with kappa values from 0.69 to 0.85, indicating very good to excellent agreement between this compound and adenosine .
Safety and Tolerability
This compound was found to be safe and well-tolerated in a study of healthy subjects with mild, intermittent asthma . The study showed that this compound did not cause clinically significant bronchoconstriction or alterations in pulmonary function parameters . The most common adverse events were tachycardia, dizziness, and flushing . The risk of any safety event/side effect was significantly lower with any dose of this compound than with adenosine (P< or =0.01) because of a dose-related reduction in subjective side effects, as objective events were infrequent . There was a reduction in the severity of chest pain, dyspnea, and flushing in all this compound doses compared with adenosine (P<0.01), and the magnitude of severity reduction was dose-related . In a dose-ranging study, side effects were generally milder and reported less frequently in patients randomized to receive this compound than in those who received adenosine, and second- or third-degree atrioventricular block was observed in 3% of patients who were administered adenosine but in none of the patients who received this compound .
Advantages Over Adenosine
作用機序
ビノデノソンは、アデノシンA2A受容体に選択的に結合することによってその効果を発揮します。この結合は心臓の血流を増加させ、心臓ストレス検査中の冠動脈疾患の診断に不可欠です。 ビノデノソンはA2A受容体に対する特異性により、他の治療法と比較して、副作用を少なく効果的な用量を投与することができます .
類似化合物との比較
ビノデノソンは、レガデノソンやアパデノソンなどの他の選択的なアデノシンA2A受容体アゴニストと比較されます。これらの化合物は、A2A受容体を標的としますが、薬物動態プロファイルと副作用プロファイルが異なります。 ビノデノソンは、単回注射でより効果的な用量を副作用を少なく投与できるという点でユニークです .
生物活性
Binodenoson is a selective adenosine A2A receptor agonist primarily developed for use as a pharmacologic stress agent in cardiac imaging. This compound has garnered attention due to its potential to enhance diagnostic procedures while minimizing side effects associated with traditional agents like adenosine and dipyridamole. The biological activity of this compound is characterized by its ability to induce coronary hyperemia, which is essential for effective cardiac stress testing.
This compound acts specifically on the adenosine A2A receptors, which are crucial for increasing blood flow in cardiac tissues. Unlike non-selective agents, this compound’s targeted action allows for a more controlled pharmacological response with fewer adverse effects. This specificity is particularly beneficial in patients who may be sensitive to the broader effects of other adenosine receptor agonists.
Key Pharmacological Properties
- Type: Small Molecule
- Mechanism: Selective A2A receptor agonist
- Half-Life: Approximately 10 minutes
- Adverse Effects: Generally well-tolerated; common effects include tachycardia, dizziness, and flushing .
Safety and Efficacy
Several studies have evaluated the safety and efficacy of this compound:
- Safety in Asthma Patients : A study involving 87 healthy adults with mild asthma demonstrated that this compound did not lead to clinically significant bronchoconstriction or adverse pulmonary responses. The primary endpoint measured was a decrease in forced expiratory volume, which remained stable across treatment groups .
- SPECT Imaging Studies : In a multicenter trial comparing this compound with adenosine, results showed that both agents produced similar perfusion defects on SPECT imaging. However, this compound was associated with significantly lower rates of side effects such as chest pain and dyspnea .
- Dose-Ranging Study : A randomized controlled trial assessed various doses of this compound, confirming that it effectively induced coronary hyperemia comparable to adenosine while reducing subjective side effects .
Summary of Clinical Trials
Study Type | Population Size | Main Findings |
---|---|---|
Safety Study | 87 | No significant bronchoconstriction; well tolerated |
SPECT Imaging Comparison | 240 | Similar imaging results to adenosine; fewer side effects |
Dose-Ranging Study | Varies | Effective coronary hyperemia; reduced side effects |
特性
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-[(2E)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)/b20-6+/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFMHMFFBSOEPR-DNZQAUTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=N/NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869938 | |
Record name | Binodenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Binodenoson is a highly selective adenosine A2A receptor agonist. The adenosine A2A receptor is necessary for increased cardiac blood flow, and specificity to this particular receptor allows binodenoson to deliver, in a single injection, a more effective dose of medication with fewer side effects than current treatments, which typically require a 15-20 minute infusion. Cardiac stress tests allow physicians to identify the presence of cardiovascular disease by examining the flow of blood through the heart. | |
Record name | Binodenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04853 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144348-08-3 | |
Record name | Binodenoson [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144348083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binodenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04853 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Binodenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BINODENOSON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJA4M1L5LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。